molecular formula C8H9IN2O2 B2473378 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2193067-38-6

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B2473378
CAS No.: 2193067-38-6
M. Wt: 292.076
InChI Key: AMBYXYXDLPTIOC-UHFFFAOYSA-N
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Description

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with an iodine atom at the 3-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the iodination of a pyrazolo[1,5-a]pyridine precursor. One common method includes the reaction of pyrazolo[1,5-a]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Require palladium catalysts and ligands, along with appropriate bases and solvents.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, or other substituted derivatives.

    Oxidation and Reduction Products: Include alcohols, aldehydes, or ketones.

    Coupling Products: More complex heterocyclic compounds or biaryl structures.

Scientific Research Applications

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other protein targets.

    Material Science: The compound can be used in the development of organic semiconductors or other advanced materials.

    Biological Studies: It is employed in the synthesis of bioactive molecules for studying cellular pathways and mechanisms.

    Chemical Biology: Used as a probe or ligand in various biochemical assays to investigate molecular interactions.

Mechanism of Action

The mechanism of action of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
  • 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

Uniqueness

3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom at the 3-position and the carboxylic acid group at the 2-position allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O2/c9-6-5-3-1-2-4-11(5)10-7(6)8(12)13/h1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBYXYXDLPTIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C(=N2)C(=O)O)I)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193067-38-6
Record name 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid
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